Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Overview
Description
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, commonly referred to as ENMF, is an organometallic compound commonly used in scientific research. It is a relatively stable compound that is useful in a variety of applications, such as catalysis, organometallic chemistry, and as a reagent for various transformations. ENMF has a wide range of applications in both organic and inorganic chemistry, and its uses are constantly expanding.
Scientific Research Applications
Benzimidazolium salts, including those with ethyl and nitrophenyl substituents, have shown potential in inhibiting acetylcholinesterase and human carbonic anhydrase isoforms I and II, suggesting therapeutic applications (Behçet et al., 2018).
Ethyl N-(6-ethoxycarbonyl-2-methyl-thiothieno[2,3-d]pyrimidin-5-yl)formimidate reacts with alkyl and arylhydrazines to form modified thieno[2,3-d]pyrimidines, indicating its use in synthesizing novel compounds (Tumkevičius, 1994).
It serves as a versatile reagent for synthesizing nucleoside 5'-methylenebis(phosphonate)s, a crucial tool in nucleoside synthesis (Lesiak et al., 1998).
The compound is involved in developing methods for N-ethylation and methylation of 1,3-diphenylureas, leading to important nitro derivatives of propellant stabilizers (Curtis, 1988).
Novel HIV-1 NNRTIs with increased activity, particularly against the K103N mutation, have been developed using similar compounds, showing potential in efavirenz-based anti-AIDS regimens (De Martino et al., 2005).
It is used in the synthesis of various derivatives, like pyrido(1,2-a)pyrimidine and pyrido(1,2-a)sym-triazin-4-one derivatives (Kato & Masuda, 1975).
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate derivatives are also used in Diels-Alder reactions with various dienophiles, demonstrating its versatility in organic synthesis (Ibata et al., 1986).
properties
IUPAC Name |
ethyl N-(2-methyl-3-nitrophenyl)methanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIOTXCYPEXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448062 | |
Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
CAS RN |
115118-93-9 | |
Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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